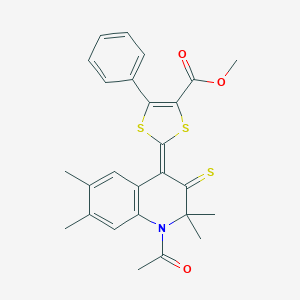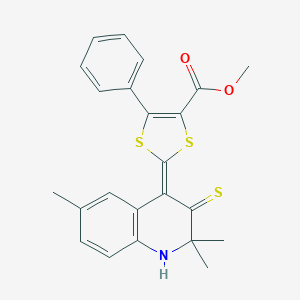![molecular formula C21H25ClN2O2 B314977 [(3-CHLORO-4,5-DIETHOXYPHENYL)METHYL][2-(1H-INDOL-3-YL)ETHYL]AMINE](/img/structure/B314977.png)
[(3-CHLORO-4,5-DIETHOXYPHENYL)METHYL][2-(1H-INDOL-3-YL)ETHYL]AMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3-CHLORO-4,5-DIETHOXYPHENYL)METHYL][2-(1H-INDOL-3-YL)ETHYL]AMINE is a synthetic organic compound that belongs to the class of substituted benzylamines. This compound is characterized by the presence of a chloro-substituted benzyl group, two ethoxy groups, and an indole moiety. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3-CHLORO-4,5-DIETHOXYPHENYL)METHYL][2-(1H-INDOL-3-YL)ETHYL]AMINE typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 3-chloro-4,5-diethoxybenzyl chloride and 2-(1H-indol-3-yl)ethylamine.
Reaction Conditions: The benzyl chloride derivative is reacted with the indole amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
[(3-CHLORO-4,5-DIETHOXYPHENYL)METHYL][2-(1H-INDOL-3-YL)ETHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The chloro group in the benzyl moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
[(3-CHLORO-4,5-DIETHOXYPHENYL)METHYL][2-(1H-INDOL-3-YL)ETHYL]AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of [(3-CHLORO-4,5-DIETHOXYPHENYL)METHYL][2-(1H-INDOL-3-YL)ETHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may play a crucial role in binding to these targets, while the benzyl and ethoxy groups contribute to the compound’s overall activity and selectivity. The exact pathways and molecular interactions depend on the specific biological context and the target of interest.
相似化合物的比较
Similar Compounds
- N-(3-chloro-4,5-dimethoxybenzyl)-N-[2-(1H-indol-3-yl)ethyl]amine
- N-(3-chloro-4,5-diethoxybenzyl)-N-[2-(1H-pyrrolo-3-yl)ethyl]amine
- N-(3-chloro-4,5-diethoxybenzyl)-N-[2-(1H-indol-2-yl)ethyl]amine
Uniqueness
[(3-CHLORO-4,5-DIETHOXYPHENYL)METHYL][2-(1H-INDOL-3-YL)ETHYL]AMINE is unique due to the specific combination of functional groups and the indole moiety
属性
分子式 |
C21H25ClN2O2 |
|---|---|
分子量 |
372.9 g/mol |
IUPAC 名称 |
N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C21H25ClN2O2/c1-3-25-20-12-15(11-18(22)21(20)26-4-2)13-23-10-9-16-14-24-19-8-6-5-7-17(16)19/h5-8,11-12,14,23-24H,3-4,9-10,13H2,1-2H3 |
InChI 键 |
APABSGRYLLJSEU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNCCC2=CNC3=CC=CC=C32)Cl)OCC |
规范 SMILES |
CCOC1=C(C(=CC(=C1)CNCCC2=CNC3=CC=CC=C32)Cl)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3,4-dichlorobenzyl)sulfanyl]-3-(2-methyl-2-propenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B314897.png)
![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B314899.png)
![2-(BUTYLSULFANYL)-3-(2-METHYL-2-PROPEN-1-YL)-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B314912.png)
![Pentyl {[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B314914.png)


methanone](/img/structure/B314926.png)
methanone](/img/structure/B314928.png)
![ethyl 2-{(Z)-[5-amino-6-cyano-8-iodo-7-(2-iodophenyl)-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridin-2(3H)-ylidene]methyl}benzoate](/img/structure/B314933.png)
![ethyl 2-[4-(dimethylamino)benzylidene]-5-(4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B314934.png)
![2',3',4,5-TETRAMETHYL 6'-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-5',5',8',9'-TETRAMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE](/img/structure/B314936.png)
![[(7E)-7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl][4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanone](/img/structure/B314939.png)
![2-(4-methoxyphenyl)-4,4,8-trimethyl-5-(phenylacetyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B314943.png)
![1,3-benzodioxol-5-yl(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B314944.png)
